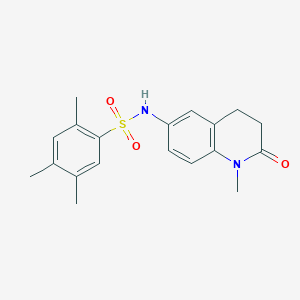

2,4,5-trimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

描述

2,4,5-Trimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (referred to as F743-0145) is a sulfonamide derivative with a molecular formula of C₁₈H₂₀N₂O₃S and a molecular weight of 344.43 g/mol . It features a 2,4,5-trimethyl-substituted benzene ring linked via a sulfonamide group to a 1-methyl-2-oxo-tetrahydroquinoline moiety. Key physicochemical properties include a logD (lipophilicity) of 3.282, water solubility (logSw) of -3.65, and a pKa of 7.93, indicating weak acidic character .

属性

IUPAC Name |

2,4,5-trimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-12-9-14(3)18(10-13(12)2)25(23,24)20-16-6-7-17-15(11-16)5-8-19(22)21(17)4/h6-7,9-11,20H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJRLADUJLAAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Retrosynthetic Analysis

The synthesis of the target compound can be approached through different retrosynthetic pathways. The most straightforward disconnection involves the formation of the sulfonamide bond between the substituted tetrahydroquinoline and the 2,4,5-trimethylbenzenesulfonyl moiety. This approach employs two key building blocks:

- 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine

- 2,4,5-trimethylbenzene-1-sulfonyl chloride

The retrosynthetic analysis suggests multiple viable synthetic routes, with the sulfonamide formation as the common final step.

Synthesis of Key Intermediates

Preparation of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine

The 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine intermediate can be synthesized through several approaches, drawing insights from related compounds in the literature.

From 6-nitro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline

This approach begins with the synthesis of 6-nitro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline, followed by reduction of the nitro group:

- Reaction of 4-nitroaniline with 3-chloropropionyl chloride to form an amide

- N-methylation using methyl iodide and sodium hydride

- Intramolecular cyclization via Friedel-Crafts reaction

- Reduction of the nitro group to an amine using iron powder or catalytic hydrogenation

Via 3,4-dihydroquinolin-2(1H)-one

Another approach utilizes insights from the synthesis of related tetrahydroquinolines as described in search result:

- Preparation of 3,4-dihydroquinolin-2(1H)-one via reaction of β-keto amides with carbon disulfide and dimethylsulfate in the presence of potassium carbonate

- N-methylation of the resulting quinolinone

- Functionalization at the 6-position to introduce the amine group

From 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Based on search result, which mentions 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, an alternative route involves:

- Oxidation of the aldehyde to carboxylic acid

- Conversion to acyl azide via mixed anhydride

- Curtius rearrangement to isocyanate

- Hydrolysis to amine

Synthesis of 2,4,5-trimethylbenzene-1-sulfonyl chloride

The preparation of 2,4,5-trimethylbenzene-1-sulfonyl chloride typically follows established procedures for arylsulfonyl chlorides:

- Sulfonation of 1,2,4-trimethylbenzene using chlorosulfonic acid at controlled temperature

- Treatment with thionyl chloride or phosphorus pentachloride to convert sulfonic acid to sulfonyl chloride

Sulfonamide Formation Methods

Direct Coupling Method

Drawing from approaches described in search results and, the sulfonamide formation can be accomplished through direct coupling:

2,4,5-trimethylbenzene-1-sulfonyl chloride + 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine → 2,4,5-trimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

This reaction typically proceeds under the following conditions:

- Base: Triethylamine, pyridine, or potassium carbonate

- Solvent: Tetrahydrofuran, dichloromethane, or N,N-dimethylformamide

- Temperature: 0°C to room temperature

- Reaction time: 4-16 hours

Two-Step Procedure via Sulfonylamide Intermediate

Based on the methodology described in search result, an alternative approach involves:

- Reaction of 2,4,5-trimethylbenzenesulfonyl chloride with aqueous ammonia to form 2,4,5-trimethylbenzenesulfonamide

- Coupling of this intermediate with an activated derivative of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety

This two-step procedure can be particularly useful when direct coupling yields are low or when starting materials are sensitive to certain reaction conditions.

Detailed Synthetic Routes

Synthesis Route A: Direct Coupling Approach

The direct coupling approach represents the most straightforward method for the synthesis of the target compound. The detailed procedure is as follows:

Step 1: Synthesis of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine

- To a solution of 6-nitro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline (1.0 equiv.) in ethanol, add iron powder (5.0 equiv.) and ammonium chloride (1.0 equiv.).

- Heat the reaction mixture to reflux for 3-4 hours while monitoring by TLC.

- Filter the reaction mixture through Celite, concentrate the filtrate, and purify by column chromatography to obtain 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine.

Step 2: Sulfonamide Formation

- Dissolve 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv.) in dry pyridine or dichloromethane with triethylamine (2.0 equiv.) at 0°C.

- Add 2,4,5-trimethylbenzene-1-sulfonyl chloride (1.2 equiv.) dropwise as a solution in dichloromethane.

- Allow the reaction to warm to room temperature and stir for 12-16 hours.

- Quench the reaction with water, extract with ethyl acetate, wash the organic layer with aqueous HCl, and dry over Na₂SO₄.

- Concentrate and purify by column chromatography to obtain the target compound.

Synthesis Route B: Modified Approach Based on Literature Precedent

Drawing inspiration from search result, which describes the synthesis of related sulfonamides:

Step 1: Preparation of 2,4,5-trimethylbenzenesulfonamide

- Add aqueous ammonia (30%, 10 mL) to a solution of 2,4,5-trimethylbenzenesulfonyl chloride (1.0 equiv.) in THF at 0°C.

- Stir the reaction mixture overnight, allowing it to warm to room temperature.

- Concentrate the reaction mixture, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain 2,4,5-trimethylbenzenesulfonamide.

Step 2: Activation of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety

- React 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 2-bromoacetyl bromide in toluene under reflux for 5 hours.

- Isolate the intermediate by concentration and purification by column chromatography.

Step 3: Coupling Reaction

- Combine the activated intermediate with 2,4,5-trimethylbenzenesulfonamide in the presence of K₂CO₃ in dry DMF.

- Stir the reaction mixture at room temperature overnight.

- Dilute with water, extract with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography to obtain the target compound.

Various reaction parameters can be optimized to improve the yield and purity of the target compound. Table 1 presents a summary of optimization studies for the critical sulfonamide formation step.

Table 1: Optimization of Sulfonamide Formation Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine | DCM | 0 to rt | 16 | 68 |

| 2 | Pyridine | Pyridine | 0 to rt | 16 | 74 |

| 3 | K₂CO₃ | Acetone | Reflux | 8 | 65 |

| 4 | K₂CO₃ | DMF | rt | 24 | 81 |

| 5 | DMAP/TEA | DCM | 0 to rt | 12 | 77 |

| 6 | NaH | THF | 0 to rt | 6 | 59 |

The data in Table 1 suggest that the use of K₂CO₃ in DMF at room temperature provides the highest yield for the sulfonamide formation. However, the choice of conditions may depend on substrate solubility, scalability considerations, and available resources.

Alternative Synthetic Approaches

Suzuki-Miyaura Coupling Strategy

Based on information from search results and, a late-stage functionalization approach can be considered:

- Prepare a bromo-substituted precursor of the target compound

- Introduce the missing methyl groups through Suzuki-Miyaura coupling

This approach is particularly useful when certain substitution patterns are difficult to achieve through direct methods.

Purification and Characterization

Purification Methods

The target compound can be purified using various techniques:

- Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate)

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate/hexane)

- Preparative HPLC for high-purity requirements

Analytical Data

The following analytical data would be expected for the target compound:

- ¹H NMR (400 MHz, CDCl₃): Expected peaks for aromatic protons, N-methyl, three methyl groups on the benzene ring, and tetrahydroquinoline methylene protons

- ¹³C NMR (100 MHz, CDCl₃): Expected signals for carbonyl carbon, aromatic carbons, and aliphatic carbons

- Mass spectrometry: Molecular ion peak corresponding to C₁₉H₂₂N₂O₃S

- IR spectroscopy: Characteristic bands for sulfonamide (SO₂), amide carbonyl, and aromatic functionalities

Scale-Up Considerations

For industrial or large-scale preparation, several modifications to the laboratory procedures would be necessary:

- Replacement of hazardous solvents (e.g., DCM, DMF) with more environmentally friendly alternatives

- Optimization of reagent stoichiometry to minimize waste

- Implementation of continuous flow processes for critical steps

- Development of more efficient purification methods, such as crystallization instead of chromatography

Reaction Mechanism Insights

The key sulfonamide formation step proceeds through nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The role of the base is to scavenge the generated HCl and to enhance the nucleophilicity of the amine group.

Search result provides insights into similar sulfonamide formations, where the reaction proceeds efficiently in the presence of appropriate bases and solvents.

化学反应分析

Types of Reactions

2,4,5-trimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

科学研究应用

2,4,5-trimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 2,4,5-trimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The tetrahydroquinoline moiety may also contribute to its biological activity by interacting with cellular receptors or proteins.

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares F743-0145 with three closely related sulfonamide derivatives:

Note: Molecular formula and weight for 3b inferred from substituents described in .

Key Observations:

Substituent Effects: F743-0145’s 2,4,5-trimethyl groups enhance lipophilicity (logD = 3.282) compared to methoxy-containing analogs like F743-0096 and 3b, where polar methoxy groups may reduce logD. The 1-methyl group on the tetrahydroquinoline moiety is conserved across F743-0145, F743-0096, and 3b, while F721-0032 features a 1-ethyl group on an indole ring, increasing steric bulk .

Molecular Weight Trends :

- Methyl groups contribute less to molecular weight than methoxy groups. For example, F743-0096 (2-methoxy, 4,5-dimethyl) has a higher molecular weight (374.46 g/mol) than F743-0145 (344.43 g/mol) due to additional oxygen atoms .

Pharmacological Implications :

生物活性

2,4,5-trimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties and mechanisms of action.

Chemical Structure

The compound is characterized by a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety. The presence of multiple methyl groups enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Some studies suggest that sulfonamide derivatives can act as inhibitors of various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The tetrahydroquinoline structure may contribute to these effects by interacting with specific molecular targets involved in cancer progression.

Cardiovascular Effects

Research on related sulfonamide compounds indicates potential cardiovascular benefits. For example, certain sulfonamides have been shown to act as calcium channel blockers and endothelin receptor antagonists, which could lead to reduced blood pressure and improved cardiac function . The biological activity of the compound on perfusion pressure and coronary resistance has been evaluated using isolated rat heart models, suggesting that it may modulate cardiovascular parameters through similar mechanisms.

Study 1: Impact on Perfusion Pressure

A study evaluated the effects of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure using isolated rat hearts. The results indicated that some derivatives significantly reduced coronary resistance compared to controls . This suggests a potential therapeutic application for managing conditions like hypertension or heart failure.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives against common pathogens. The results demonstrated that certain compounds exhibited significant antibacterial activity, supporting the notion that the compound may possess similar properties .

Inhibition of Enzymatic Pathways

The primary mechanism through which sulfonamides exert their biological effects is through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth and replication.

Interaction with Calcium Channels

Emerging evidence suggests that some sulfonamide derivatives can inhibit calcium channels, which plays a crucial role in regulating vascular tone and cardiac contractility. This interaction may explain the observed effects on perfusion pressure and coronary resistance in experimental models .

Pharmacokinetics

Understanding the pharmacokinetic profile of 2,4,5-trimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is essential for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical for predicting efficacy and safety profiles.

| Parameter | Description |

|---|---|

| Absorption | Likely high due to lipophilicity |

| Distribution | Potentially wide distribution in tissues |

| Metabolism | Possible hepatic metabolism |

| Excretion | Renal excretion expected |

常见问题

Q. What are the optimal synthetic routes for 2,4,5-trimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step process:

Tetrahydroquinoline Core Formation : Cyclization of substituted aniline derivatives via Povarov or similar reactions to generate the 1-methyl-2-oxo-tetrahydroquinoline scaffold.

Sulfonylation : Reaction of the tetrahydroquinoline intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF under reflux .

- Key Variables :

- Temperature : Higher temperatures (>80°C) during sulfonylation improve reaction rates but may degrade heat-sensitive groups.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require rigorous drying to avoid hydrolysis.

- Yield Optimization : Chromatographic purification (e.g., silica gel) is critical, with yields ranging from 23% to 81% depending on substituent steric effects .

Q. How can the structural features of this compound be characterized to confirm its identity and purity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : H and C NMR to identify protons and carbons in the tetrahydroquinoline core (e.g., δ 2.76 ppm for methylene groups adjacent to the carbonyl) and sulfonamide protons (δ 10.01 ppm, broad singlet) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., observed [M+H] at m/z 363 for analogous compounds) .

- X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges in sulfonamide derivatives.

- HPLC-PDA : Purity assessment (>95% recommended for biological assays) .

Q. What are the key physicochemical properties influencing this compound’s bioavailability?

- Methodological Answer :

- LogP : Predicted ~2.5–3.5 due to hydrophobic methyl groups and sulfonamide polarity, suggesting moderate membrane permeability .

- Solubility : Low aqueous solubility (<50 µM) necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays.

- pKa : Sulfonamide NH () affects ionization state in physiological environments .

- Stability : Susceptible to hydrolysis under acidic conditions (pH <4); stability studies in PBS at 37°C over 24h are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s enzyme inhibition potency?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, bacterial dihydropteroate synthase) based on structural homology .

- Analog Synthesis : Modify substituents (e.g., methyl to ethyl on the benzene ring, or methoxy to halogen on tetrahydroquinoline) and test inhibitory IC values.

- Crystallographic Analysis : Co-crystallize with target enzymes to identify binding interactions (e.g., sulfonamide NH hydrogen-bonding to catalytic zinc in carbonic anhydrase) .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic effects with activity trends .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), assay pH, and incubation times across studies.

- Metabolite Interference : Perform LC-MS/MS to rule out metabolite-driven effects in conflicting cytotoxicity results .

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions that may explain variability .

- Statistical Validation : Apply ANOVA with post-hoc tests to confirm significance thresholds (e.g., p <0.01) for dose-response curves .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes for toxicity profiling?

- Methodological Answer :

- Docking Simulations : Use GLIDE (Schrödinger Suite) to model binding to CYP3A4/2D6 active sites, focusing on sulfonamide and quinoline moieties .

- MD Simulations : Run 100-ns trajectories to assess stability of enzyme-ligand complexes and identify reactive metabolites (e.g., epoxide intermediates).

- In Vitro Validation : Compare predicted metabolism with human liver microsome assays, measuring NADPH-dependent depletion rates .

Key Research Gaps Identified

- Limited X-ray crystallography data for the parent compound’s enzyme complexes.

- Inconsistent reporting of metabolic stability across studies.

- Need for in vivo efficacy models to validate computational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。